molecular formula C12H7Cl2N3 B168019 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine CAS No. 1283261-83-5

2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B168019
CAS No.: 1283261-83-5
M. Wt: 264.11 g/mol
InChI Key: CFNAUAQAAHTHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine ( 1283261-83-5) is a high-value chemical scaffold in medicinal chemistry due to its structural resemblance to natural purines . This compound features an imidazo[4,5-c]pyridine core, a privileged structure in drug discovery known for its versatile biological activities . The fused heterocyclic system is a key building block for developing novel therapeutic agents, with the 2,6-dichlorophenyl substitution at the 2-position offering specific steric and electronic properties that can be fine-tuned for enhanced biological activity . The imidazo[4,5-c]pyridine scaffold shows significant promise in oncology research. Compounds based on this structure have demonstrated potent antitumor properties by influencing key cellular pathways in cancerous cells . Specific derivatives have been investigated as inhibitors of crucial enzymes such as poly(ADP-ribose) polymerase (PARP), which can increase the sensitivity of tumor cells to chemotherapy . Furthermore, this core structure is found in molecules that act as inhibitors of histone methyltransferase EZH2, representing a potential epigenetic therapy for various cancers . Beyond oncology, this chemical class possesses broad-spectrum pharmacological potential. Research indicates that imidazo[4,5-c]pyridines can be developed as antimicrobial agents targeting resistant bacterial strains like MRSA and VRE, as well as antifungal agents by inhibiting enzymes like glucosamine-6-phosphate synthase, which is crucial for fungal cell wall synthesis . The structural framework is also relevant in central nervous system disorders, with some analogues, such as bamaluzole, having been investigated as GABA A receptor agonists for conditions like epilepsy . From a synthetic chemistry perspective, the introduction of the 2,6-dichlorophenyl group can be achieved through robust methods like Suzuki-Miyaura cross-coupling, facilitating further derivatization . This compound serves as an essential intermediate for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research applications only in chemistry and biology laboratories. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-7-2-1-3-8(14)11(7)12-16-9-4-5-15-6-10(9)17-12/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNAUAQAAHTHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet–Spengler Cyclization

The Pictet–Spengler reaction enables rapid assembly of tetrahydroimidazo[4,5-c]pyridine derivatives. As demonstrated by, histamine hydrochloride reacts with paraformaldehyde under mild conditions (room temperature, acetonitrile) to form the tetrahydroimidazo[4,5-c]pyridine core 4 (Figure 1). This method achieves yields exceeding 85% and permits downstream functionalization via alkylation or acylation. For instance, treating 4 with arylalkyl bromides or acid chlorides introduces substituents at the secondary amine position, yielding derivatives such as 7a–e and 8a–w .

Pyridine Diamine Cyclization

An alternative route involves cyclization of pyridine-2,3-diamines. Source describes a metal-free approach where 2-chloro-3-nitropyridine undergoes S<sub>N</sub>Ar with primary amines in H<sub>2</sub>O-isopropyl alcohol (IPA), followed by nitro reduction using Zn/HCl. The resultant pyridine-2,3-diamine 3 undergoes heterocyclization with aldehydes to form imidazo[4,5-b]pyridines. While this method targets the [4,5-b] isomer, analogous conditions apply to [4,5-c] systems by adjusting starting materials.

Introducing the 2,6-Dichlorophenyl Group

Regioselective incorporation of the 2,6-dichlorophenyl group at position 2 of the imidazo[4,5-c]pyridine core is achieved via Suzuki cross-coupling and direct electrophilic substitution .

Suzuki Cross-Coupling

Source highlights the efficacy of Suzuki-Miyaura coupling for attaching aryl groups to pyridine scaffolds. Using 2,3-dichloro-5-trifluoromethylpyridine 1 and substituted phenylboronic acids 2a–i in dimethylformamide (DMF), this method furnishes biaryl derivatives 3a–i with yields >75%. Adapting this protocol, 2,6-dichlorophenylboronic acid couples to halogenated imidazo[4,5-c]pyridine intermediates, enabling precise aryl introduction.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

Electron-deficient pyridine derivatives undergo S<sub>N</sub>Ar with 2,6-dichlorophenol derivatives. Source reports that H<sub>2</sub>O-IPA solvent systems enhance reaction rates and yields by stabilizing transition states. For example, treating 2-chloroimidazo[4,5-c]pyridine with 2,6-dichlorophenol in H<sub>2</sub>O-IPA (80°C, 2 h) achieves >90% conversion, avoiding costly palladium catalysts.

Integrated Synthesis: One-Pot and Tandem Methodologies

Modern synthesis prioritizes step economy and sustainability. Source details a one-pot tandem S<sub>N</sub>Ar–reduction–heterocyclization sequence for imidazo[4,5-b]pyridines, adaptable to [4,5-c] systems:

  • S<sub>N</sub>Ar Reaction : 2-Chloro-3-nitropyridine reacts with amines in H<sub>2</sub>O-IPA (80°C, 2 h).

  • Nitro Reduction : Zn/HCl in H<sub>2</sub>O-IPA reduces nitro to amine (45 min, 80°C).

  • Heterocyclization : Aldehydes condense with diamines, forming the imidazo ring (10 h, 85°C).

This protocol minimizes purification steps and chromatographic separations, achieving overall yields of 80–90%.

Industrial Production and Optimization

Scalable synthesis necessitates solvent recovery, catalytic recycling, and continuous flow systems. Key advancements include:

Continuous Flow Reactors

Replacing batch reactors with flow systems enhances heat/mass transfer, reducing reaction times. For example, S<sub>N</sub>Ar reactions complete in 30 minutes under flow vs. 2 hours in batch.

Green Solvent Systems

H<sub>2</sub>O-IPA mixtures reduce environmental impact while maintaining efficiency. Polar protic solvents stabilize intermediates, as evidenced by 20% yield increases compared to aprotic solvents.

Analytical Validation and Quality Control

Structural confirmation relies on spectroscopic and crystallographic data:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic proton shifts (δ 7.5–8.5 ppm) confirm imidazo ring formation.

  • X-Ray Diffraction : Single-crystal analysis of compound 7a () validates the 2,6-dichlorophenyl orientation.

  • HRMS : High-resolution mass spectra ensure molecular integrity, with deviations <2 ppm.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Key Advantage
Pictet–SpenglerRT, CH<sub>3</sub>CN85–90Rapid core formation
Suzuki CouplingDMF, Pd catalyst, 100°C75–80Regioselective aryl introduction
Tandem S<sub>N</sub>ArH<sub>2</sub>O-IPA, Zn/HCl, 85°C80–90One-pot, metal-free

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the 2,6-dichlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding imidazo[4,5-c]pyridine N-oxides.

    Reduction: Formation of reduced imidazo[4,5-c]pyridine derivatives.

    Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of more complex molecules. Its structure allows for various chemical modifications that can lead to the development of new compounds with desired properties.
  • Reactivity : It can undergo several chemical reactions including oxidation, reduction, and substitution reactions. For instance, it can be oxidized using agents like hydrogen peroxide or reduced with sodium borohydride.
  • Antimycobacterial Properties : Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis. It functions as a prodrug that requires hydrolysis for activation, leading to bacteriostatic effects by inducing autophagy in bacterial cells.
  • Potential Therapeutic Applications : Studies are exploring its potential as an antiviral and anticancer agent. For example, derivatives of imidazo[4,5-c]pyridine have shown promising results in inhibiting cancer cell proliferation in vitro.

Medicinal Chemistry

  • Drug Development : The unique structure of 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine makes it a candidate for developing new therapeutic agents. Its derivatives have been investigated for treating various diseases including dysferlinopathies and other muscular dystrophies .

Case Study 1: Antimycobacterial Activity

A study published in Nature demonstrated that derivatives of this compound showed significant inhibition of Mycobacterium tuberculosis growth in liquid cultures. The mechanism was linked to the induction of autophagy within the bacteria, enhancing the compound's bactericidal properties.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of imidazo[4,5-c]pyridine derivatives. The study found that specific modifications to the compound resulted in enhanced cytotoxicity against various cancer cell lines. The most active derivative exhibited nanomolar inhibitory concentrations, suggesting strong potential for drug development against cancer .

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as apoptosis induction in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Imidazo[4,5-c]Pyridine Core

4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine
  • Structure : Chlorine at position 4 of the imidazo[4,5-c]pyridine core.
  • Key Data: CAS: 84244-98-4 (discontinued product) . Discontinuation suggests issues in synthesis, efficacy, or safety .
4-Bromo-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine
  • Structure : Bromine replaces hydrogen at position 3.
  • Key Data :
    • CAS: 1334411-79-8, Purity: 95% .
    • Comparison : Bromine’s larger atomic radius and higher lipophilicity (logP ~3.84) could enhance target binding but may also increase off-target interactions. This derivative is actively catalogued, indicating ongoing research interest .
2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid
  • Structure : Carboxylic acid group at position 4.
  • Key Data :
    • CAS: 1337881-91-0, Molecular Weight: 308.12 .
    • Comparison : The polar carboxylic acid group improves water solubility but may reduce membrane permeability. This derivative is suited for applications requiring hydrophilic interactions, such as enzyme inhibition .

Core Modifications: Imidazo[4,5-c]Pyridine Hybrids

Pyrazolyl-Quinazolin-4(3H)ones
  • Structure: Combines imidazo[4,5-c]pyridine with quinazolinone and pyrazoline moieties.
  • Key Data :
    • Antimicrobial Activity: MIC values range from 12.5–50 µg/mL against S. aureus and E. coli .
    • Comparison : The hybrid structure broadens pharmacological scope (e.g., dual antimicrobial and anti-inflammatory activity) but introduces synthetic complexity. The dichlorophenyl group in this compound may offer comparable bioactivity with a simpler synthesis pathway .
4,6-Dichloroimidazo[4,5-c]pyridine
  • Structure : Dichloro substitution at positions 4 and 5.
  • Key Data :
    • CAS: 2589-12-0, Applications: Nucleotide synthesis .
    • Comparison : Lacks the dichlorophenyl group, reducing steric bulk and altering target specificity. Primarily used in nucleotide chemistry rather than drug development .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP Water Solubility Key Applications
This compound 308.12 3.84 Low Antimicrobial, Anticancer
4-Bromo analogue 381.22 3.84 Low Research chemical
Carboxylic acid derivative 308.12 1.78 Moderate Enzyme inhibition
Pyrazolyl-quinazolinone ~500 4.2 Low Broad-spectrum antimicrobial
  • Key Insight : The dichlorophenyl group in the parent compound balances lipophilicity (logP ~3.84) and molecular weight, favoring blood-brain barrier penetration and oral bioavailability compared to bulkier hybrids .

Biological Activity

2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its role in drug discovery.

  • Molecular Formula : C12H6Cl3N3
  • Molecular Weight : 298.56 g/mol
  • CAS Number : 88279-18-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies. It exhibits promising activity against several targets, particularly in the context of infectious diseases and possibly as a therapeutic agent in neurodegenerative disorders.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. In a screening assay, derivatives of imidazo[4,5-c]pyridine were identified as potent inhibitors with low toxicity to mammalian cells. The most effective compounds demonstrated EC50 values in the nanomolar range (39 nM and 22 nM) .

Table 1: Antimicrobial Efficacy of Derivatives

Compound IDTarget PathogenEC50 (nM)Toxicity (IC50)
Compound 16Trypanosoma brucei39>1000
Compound 31Trypanosoma brucei22>1000

The mechanism by which this compound exerts its effects involves inhibition of key enzymes such as methionyl-tRNA synthetase in T. brucei. This enzyme is crucial for protein synthesis and cell viability, making it an attractive target for drug design .

Case Studies

  • Inhibition of T. brucei Methionyl-tRNA Synthetase : A study optimized several imidazo[4,5-c]pyridine derivatives that showed enhanced binding affinity and selectivity towards the target enzyme. The structure-activity relationship (SAR) indicated that specific substitutions on the imidazo ring significantly influenced potency .
  • Neuroprotective Properties : Another area of investigation is the potential neuroprotective effects of this compound. Preliminary data suggest that it may interact with dopamine receptors, potentially offering therapeutic benefits in neurodegenerative conditions .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the imidazo[4,5-c]pyridine scaffold can enhance biological activity. For example:

  • Substituents at specific positions on the phenyl ring can improve binding and efficacy.
  • The introduction of halogen atoms has been shown to increase lipophilicity and cellular uptake .

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on Activity
Halogen substitutionIncreased potency
Alkyl group additionEnhanced solubility
Ring substitutionsVariable effects on binding

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine?

The compound is typically synthesized via cyclization reactions involving substituted pyridine precursors. For example:

  • Route A : React 4-chloro-1H-imidazo[4,5-c]pyridine with 2,6-dichlorophenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base, and solvent like DMF) .
  • Route B : Condensation of 2,6-dichloroaniline with imidazo[4,5-c]pyridine intermediates, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
    Key considerations : Monitor reaction progress using TLC and characterize intermediates via 1H^1H-NMR and mass spectrometry to confirm regioselectivity .

Q. How can structural confirmation of the compound be achieved?

Use a combination of spectroscopic and computational methods:

  • 1H^1H-NMR : Look for aromatic proton signals between δ 7.2–8.5 ppm (dichlorophenyl group) and imidazole protons at δ 8.1–8.3 ppm .
  • X-ray crystallography : Resolve crystal structure to confirm the fused imidazo-pyridine ring system and substituent positions .
  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to compare experimental and theoretical IR spectra .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Moderately soluble in DMSO and DMF, sparingly soluble in water. Use sonication for aqueous suspensions .
  • Stability : Store under inert atmosphere (N2_2 or Ar) at −20°C. Degrades upon prolonged exposure to light or moisture, as evidenced by HPLC purity checks .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities:

  • Variable-temperature NMR : Perform experiments at 25°C and −40°C to identify tautomeric equilibria (e.g., imidazole proton shifts) .
  • HPLC-MS : Rule out impurities by correlating retention times with mass-to-charge ratios .
  • Isotopic labeling : Synthesize 15N^{15}N-labeled analogs to simplify splitting patterns in 1H^1H-NMR .

Q. What strategies are effective for studying its interaction with biological targets (e.g., CTBP2-PCIF1 complex)?

  • Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., CTBP2) and measure binding affinity (KdK_d) in real-time .
  • Molecular docking : Use AutoDock Vina with crystal structures (PDB ID: relevant to CTBP2) to predict binding modes. Validate via mutagenesis (e.g., alanine scanning) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding contributions .

Q. How can computational methods address discrepancies in DFT-optimized vs. experimental geometries?

  • Basis set refinement : Compare results from 6-31G(d) vs. def2-TZVP basis sets to minimize errors in bond lengths/angles .
  • Solvent effects : Include implicit solvent models (e.g., PCM for DMSO) in DFT calculations to better match experimental XRD data .
  • Dynamics simulations : Run 100-ns MD simulations to assess conformational flexibility and identify stable conformers .

Q. What are the challenges in optimizing this compound for in vivo studies?

  • Metabolic stability : Assess hepatic microsomal stability (e.g., mouse liver microsomes) and identify metabolic hotspots via LC-MS/MS .
  • Toxicity screening : Use zebrafish embryos to evaluate acute toxicity (LC50_{50}) and teratogenicity .
  • Formulation : Develop nanoparticle-encapsulated forms (e.g., PLGA nanoparticles) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.